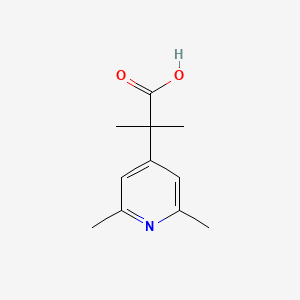
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a propanoic acid moiety at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation and Borylation: This approach uses directed ortho-metallation to selectively introduce metal atoms at specific positions on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method employs palladium catalysts to facilitate the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This technique uses iridium or rhodium catalysts to activate C-H or C-F bonds and introduce boronic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: This compound shares a similar pyridine ring structure but differs in the presence of a boronic acid group instead of a propanoic acid moiety.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine ring but features an amine group at position 4.
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a propanoic acid moiety
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-9(6-8(2)12-7)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14) |
Clave InChI |
LFUXTOJQIJFONM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate](/img/structure/B13307356.png)

![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
amine](/img/structure/B13307389.png)

![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)
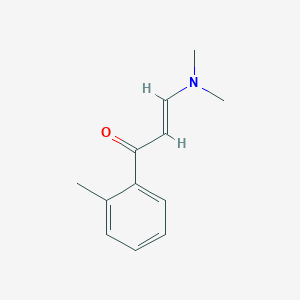
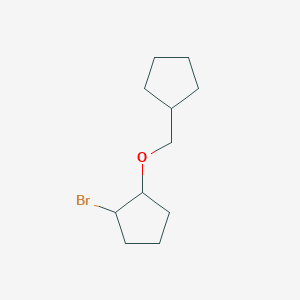
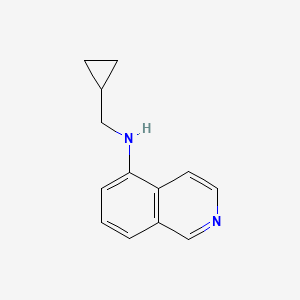

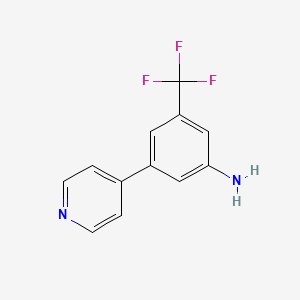
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)
